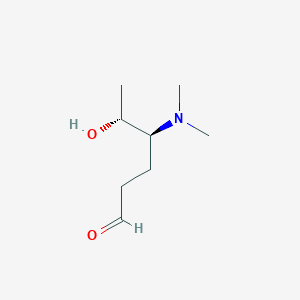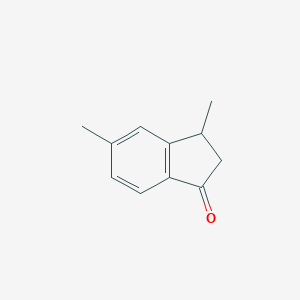
4,6-Dibutyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibutyl-1,3-dioxane is a cyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the dioxane family and has a unique chemical structure that makes it suitable for use in many areas of research.
作用机制
The mechanism of action of 4,6-Dibutyl-1,3-dioxane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,6-Dibutyl-1,3-dioxane has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cardiovascular function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 4,6-Dibutyl-1,3-dioxane is its high potency and selectivity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 4,6-Dibutyl-1,3-dioxane. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of this compound and its effects on various biological pathways. Additionally, there is potential for the use of this compound in the development of new diagnostic tools and imaging agents.
合成方法
The synthesis of 4,6-Dibutyl-1,3-dioxane involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the reaction of butyl lithium with diethylene glycol in the presence of a catalyst. The resulting product is then treated with butyl bromide to form the final compound.
科学研究应用
4,6-Dibutyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs and therapies. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
属性
CAS 编号 |
16731-95-6 |
|---|---|
产品名称 |
4,6-Dibutyl-1,3-dioxane |
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
4,6-dibutyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-11-9-12(8-6-4-2)14-10-13-11/h11-12H,3-10H2,1-2H3 |
InChI 键 |
UCPAZYFDPOUDHP-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(OCO1)CCCC |
规范 SMILES |
CCCCC1CC(OCO1)CCCC |
同义词 |
4,6-Dibutyl-1,3-dioxane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)






